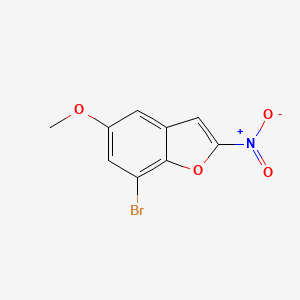
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
化学反応の分析
Types of Reactions
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the acetic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
科学的研究の応用
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and other bioactive agents.
Medicine: Isoxazole derivatives are being explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivities. For example, some derivatives may inhibit enzymes involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 2-(5-Oxo-4,5-dihydroisoxazol-3-yl)acetic acid
- Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
- 2-(5-Methyl-3-(2,4,4-trimethylpentyl)-4,5-dihydroisoxazol-5-yl)acetic acid .
Uniqueness
What sets 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group and the acetic acid moiety can affect how the compound interacts with biological targets and undergoes chemical transformations .
特性
分子式 |
C6H7NO4 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC名 |
2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)7-11-3/h2H2,1H3,(H,7,10)(H,8,9) |
InChIキー |
FCLBCXJMVBRZGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NO1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


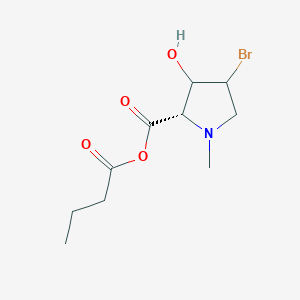
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)

![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
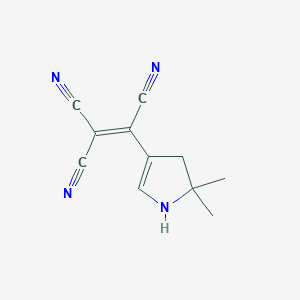
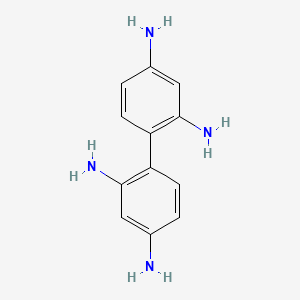
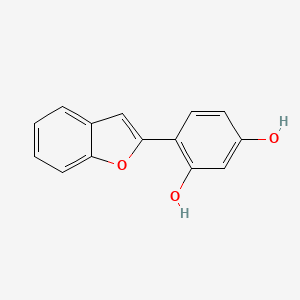
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)
